1-Butene, 3-bromo-3-methyl-

Description

Classification and Structural Characteristics within Halogenated Alkenes

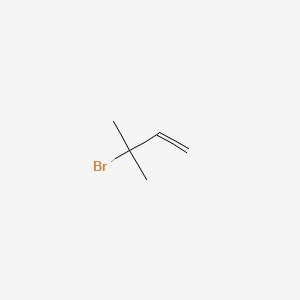

1-Butene, 3-bromo-3-methyl- is classified as a halogenated alkene, more specifically, it is a tertiary allylic bromide. Its structure is characterized by a four-carbon butene chain with a vinyl group (a carbon-carbon double bond at position 1) and a bromine atom attached to the carbon at position 3. This same carbon is also bonded to two methyl groups, making it a tertiary carbon.

The key structural features that define its chemical personality are:

A Carbon-Carbon Double Bond: This functional group is a site of high electron density, making the molecule susceptible to electrophilic addition reactions.

An Allylic System: The bromine atom is attached to a carbon atom that is adjacent to the double bond. This allylic position is significant because any intermediates formed at this carbon, such as a carbocation or a radical, are stabilized by resonance with the adjacent pi bond.

A Tertiary Alkyl Halide: The carbon atom bonded to the bromine is tertiary. This steric hindrance around the reaction center and the ability to form a stable tertiary carbocation heavily influence its reaction pathways, favoring elimination and unimolecular substitution (SN1) reactions over bimolecular substitution (SN2).

Significance in Contemporary Organic Chemistry Research

The significance of 1-Butene, 3-bromo-3-methyl- in modern organic chemistry stems from its utility as a model substrate for studying reaction mechanisms and as a versatile building block in synthesis.

Research has shown that it is a key product in the allylic bromination of 3-methyl-1-butene (B165623) using N-Bromosuccinimide (NBS) under light, a classic example of a free-radical reaction. chegg.com This demonstrates its relevance in understanding regioselectivity in radical halogenations.

Furthermore, its behavior with different reagents highlights the competition between elimination and substitution pathways. When treated with a strong, sterically hindered base like the methoxide (B1231860) ion (CH₃O⁻), it primarily undergoes an E2 elimination reaction to yield a mixture of alkene products. brainly.com Conversely, with a weak nucleophile and weak base like methanol (B129727) (CH₃OH), substitution reactions become more probable. brainly.compearson.com This predictable yet distinct reactivity makes it an excellent compound for academic study and for illustrating fundamental organic chemistry principles.

In synthetic applications, it serves as a precursor in more complex molecular architectures. For instance, it can be utilized in Diels-Alder cycloaddition reactions, a powerful tool for forming six-membered rings. chegg.com While its isomer, 1-bromo-3-methyl-2-butene (prenyl bromide), is more commonly cited as a source for introducing the prenyl group in the synthesis of fragrances and natural products, the reactivity of 1-Butene, 3-bromo-3-methyl- places it within the same family of valuable hemiterpene building blocks. aip.orgaip.org

| Reagent | Reaction Type | Major Products | Source |

|---|---|---|---|

| CH₃O⁻ (strong base) | E2 Elimination | 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552) | brainly.com |

| CH₃OH (weak base/nucleophile) | Substitution (e.g., SN1) favored over elimination | Substitution products | brainly.compearson.com |

Rationale for Comprehensive Academic Investigation of its Chemical Behavior

The academic investigation of 1-Butene, 3-bromo-3-methyl- is driven by its capacity to illuminate core concepts in organic chemistry. Its structure is an intersection of several important features—a tertiary halide and an allylic system—which allows for a detailed exploration of reactivity and reaction mechanisms.

The primary rationales for its study include:

Investigating Reaction Selectivity: It provides a clear case study for the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions. Researchers can systematically study how changing reaction conditions—such as the nature of the solvent, the temperature, and the strength of the nucleophile or base—shifts the product distribution, providing valuable data on reaction control. brainly.com

Understanding Intermediate Stability: The allylic position of the bromine atom means that reaction intermediates, particularly the tertiary allylic carbocation that would form in an SN1 or E1 pathway, are resonance-stabilized. Studying this compound helps quantify the effects of this stabilization on reaction rates and outcomes when compared to non-allylic or less substituted analogues.

Exploring Radical Chemistry: As a product of allylic bromination, it is integral to the study of free-radical mechanisms. chegg.com Investigations can focus on the regioselectivity of such reactions and the factors that favor the formation of one constitutional isomer over another.

Developing Synthetic Strategies: By understanding the predictable reactivity of this compound, chemists can harness it as a starting material or intermediate. Its use in reactions like the Diels-Alder cycloaddition demonstrates its potential for building molecular complexity in a controlled manner. chegg.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3-methylbut-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-4-5(2,3)6/h4H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQUAHYQNTZSBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449520 | |

| Record name | 1-Butene, 3-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-58-7 | |

| Record name | 3-Bromo-3-methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 3-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Formation of 1 Butene, 3 Bromo 3 Methyl

Formation via Allylic Bromination of Precursor Alkenes

A primary and well-documented method for synthesizing 1-Butene, 3-bromo-3-methyl- involves the allylic bromination of a precursor alkene. This process selectively targets the hydrogen atoms on the carbon adjacent to the double bond.

The reaction of 3-methyl-1-butene (B165623) with N-Bromosuccinimide (NBS) in the presence of light or a radical initiator is a classic example of allylic bromination. masterorganicchemistry.comyoutube.commasterorganicchemistry.com NBS serves as a source of bromine radicals at a low and controlled concentration, which is crucial to favor substitution over the competing addition reaction to the double bond. masterorganicchemistry.comlibretexts.org The presence of light initiates the reaction by promoting the homolytic cleavage of the N-Br bond in NBS. libretexts.orgchemistrysteps.com

3-Methyl-1-butene + NBS --(light)--> 1-Butene, 3-bromo-3-methyl- + Succinimide

This reaction can yield a mixture of products due to the nature of the radical intermediate formed. pearson.com

| Reagent | Conditions | Key Feature |

| N-Bromosuccinimide (NBS) | Light or radical initiator | Provides a low, steady concentration of bromine |

| 3-Methyl-1-butene | - | Precursor alkene with an allylic position |

The mechanism of allylic bromination proceeds through a radical chain reaction. libretexts.orgchemistrysteps.com

Initiation: Light induces the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical and a succinimidyl radical. chemistrysteps.com

Propagation:

A bromine radical abstracts an allylic hydrogen from 3-methyl-1-butene. This is the rate-determining step and is favored due to the lower bond dissociation energy of allylic C-H bonds compared to other C-H bonds in the molecule. libretexts.org This abstraction forms a resonance-stabilized allylic radical.

The allylic radical is a hybrid of two resonance structures. In the case of the radical derived from 3-methyl-1-butene, one structure is a tertiary radical, and the other is a primary radical. The tertiary radical is more stable and is the major contributor to the resonance hybrid.

This allylic radical then reacts with a molecule of Br₂, which is generated in low concentrations from the reaction of HBr (a byproduct of the first propagation step) with NBS, to form the final product, 1-Butene, 3-bromo-3-methyl-, and a new bromine radical. libretexts.orgchemistrysteps.com The reaction with Br₂ is very fast.

The resonance stabilization of the allylic radical is a key factor in the selectivity of this reaction. masterorganicchemistry.com The unpaired electron is delocalized over the C1, C2, and C3 atoms of the original butene chain.

Emerging or Indirect Synthetic Routes to the Compound

While allylic bromination is a direct approach, other strategies can be considered for the synthesis of 1-Butene, 3-bromo-3-methyl-, often involving transformations of related isomers or employing regioselective techniques.

Achieving the desired regiochemistry is paramount in the synthesis of 1-Butene, 3-bromo-3-methyl-. While direct bromination of 3-methyl-1-butene with Br₂ would lead to addition across the double bond, specific reagents and conditions can favor the desired substitution. The use of NBS is a prime example of controlling regioselectivity towards allylic substitution. masterorganicchemistry.com

Other approaches to control regioselectivity in bromination reactions exist, though their direct application to form this specific compound may be less common. For instance, the addition of bromine chloride to alkenes can be influenced by both steric and electronic effects of the substituents. oup.com

The formation of 1-Butene, 3-bromo-3-methyl- can potentially occur through the rearrangement of isomeric bromobutenes. masterorganicchemistry.com Carbocation rearrangements are a well-known phenomenon in organic chemistry, often driven by the formation of a more stable carbocation. msu.edu

Chemical Reactivity and Mechanistic Studies of 1 Butene, 3 Bromo 3 Methyl

Elimination Reactions of 1-Butene, 3-bromo-3-methyl-

Elimination reactions of 1-Butene, 3-bromo-3-methyl- can proceed through either E1 or E2 pathways, largely dependent on the strength of the base and solvent polarity. libretexts.orgdalalinstitute.com

Unimolecular Elimination (E1) Mechanisms

The E1 mechanism is a two-step process that is favored for tertiary alkyl halides like 1-Butene, 3-bromo-3-methyl-. pearson.comnumberanalytics.com This pathway involves the formation of a carbocation intermediate and is prominent in the presence of weak bases or in their complete absence. dalalinstitute.comlumenlearning.com

The initial and rate-determining step in the E1 reaction of 1-Butene, 3-bromo-3-methyl- is the spontaneous dissociation of the carbon-bromine bond to form a bromide ion and a tertiary carbocation. pearson.comnumberanalytics.com The stability of this tertiary carbocation is a critical factor favoring the E1 pathway. libretexts.orgvaia.com Tertiary carbocations are stabilized by the electron-donating inductive effects of the three alkyl groups attached to the positively charged carbon, as well as by hyperconjugation. vaia.comjove.com This inherent stability allows for its formation even in the presence of weak bases. libretexts.org It's important to note that carbocation intermediates can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations, although in the case of the tertiary carbocation from 1-Butene, 3-bromo-3-methyl-, it is already highly stable. ksu.edu.salibretexts.orglibretexts.org

Following the formation of the carbocation, a weak base (which can be the solvent itself in solvolysis reactions) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. ksu.edu.salibretexts.org For the carbocation derived from 1-Butene, 3-bromo-3-methyl-, there are two types of beta-protons that can be removed, leading to the formation of two possible alkene products. The regioselectivity of this step is generally governed by Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene. dalalinstitute.comnumberanalytics.com

Product 1 (Major): 2-methyl-2-butene (B146552)

Product 2 (Minor): 3-methyl-1-butene (B165623)

The formation of 2-methyl-2-butene is favored as it is a more highly substituted alkene. vedantu.com

The E1 reaction of 1-Butene, 3-bromo-3-methyl- is significantly influenced by the choice of solvent and the reaction temperature.

Solvent: Polar protic solvents, such as water and alcohols (e.g., methanol (B129727), ethanol), are ideal for E1 reactions. numberanalytics.comnumberanalytics.comjove.com These solvents can stabilize both the carbocation intermediate and the leaving group (bromide ion) through solvation, thereby lowering the activation energy of the first step. jove.com

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions (SN1). libretexts.orgchemistrysteps.com This is because elimination reactions result in an increase in the number of molecules, leading to a positive change in entropy. chemistrysteps.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway. chemistrysteps.com

| Factor | Condition Favoring E1 | Rationale |

| Substrate | Tertiary Alkyl Halide | Forms a stable tertiary carbocation intermediate. libretexts.orgpearson.com |

| Base | Weak or absent | Strong bases favor the E2 mechanism. dalalinstitute.comchemistrysteps.com |

| Solvent | Polar Protic (e.g., H₂O, ROH) | Stabilizes the carbocation and leaving group. numberanalytics.comjove.com |

| Temperature | High | Increases entropy, favoring elimination over substitution. libretexts.orgchemistrysteps.com |

Bimolecular Elimination (E2) Mechanisms

The E2 mechanism is a one-step, concerted reaction where the abstraction of a proton by a base and the departure of the leaving group occur simultaneously. libretexts.orglibretexts.org This pathway is favored by the use of strong, non-bulky bases. ksu.edu.sa

When 1-Butene, 3-bromo-3-methyl- is treated with a strong base, such as the methoxide (B1231860) ion (CH₃O⁻), the E2 mechanism is favored. pearson.combrainly.com The strong base is highly reactive and will readily abstract a beta-proton, initiating the concerted elimination process before the C-Br bond has a chance to ionize and form a carbocation. libretexts.org The reaction rate in an E2 mechanism is dependent on the concentration of both the alkyl halide and the base. ksu.edu.sa The use of a strong, bulky base like tert-butoxide can influence the regioselectivity, favoring the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.orgmsu.edu

| Reagent | Mechanism | Major Product(s) |

| CH₃OH (Methanol) | E1 | 2-methyl-2-butene and 3-methyl-1-butene |

| CH₃O⁻ (Methoxide) | E2 | 2-methyl-2-butene and 3-methyl-1-butene |

Stereochemical Requirements and Anti-Periplanar Geometry in E2 Reactions

The bimolecular elimination (E2) reaction mechanism involves a single, concerted step where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously, forming a double bond. wikipedia.orglibretexts.org For this to occur efficiently, a specific stereochemical arrangement is required. The hydrogen atom to be removed and the leaving group (in this case, the bromine atom) must be in an anti-periplanar geometry. libretexts.orgamazonaws.comlibretexts.org This means they lie in the same plane but on opposite sides of the carbon-carbon bond. bits-pilani.ac.inksu.edu.sa

This anti-periplanar arrangement is crucial for several reasons:

It allows for the most effective overlap of the developing p-orbitals to form the new pi bond of the alkene. libretexts.orglibretexts.org

It corresponds to a staggered conformation of the substituents along the carbon-carbon bond, which is energetically more favorable than the eclipsed conformation required for a syn-periplanar elimination. wikipedia.orglibretexts.orgksu.edu.sa

In the context of 1-Butene, 3-bromo-3-methyl-, for an E2 reaction to occur, the base would abstract a proton from either the methyl group (C4) or the methylene (B1212753) group (C2). The molecule would need to adopt a conformation where one of these beta-hydrogens is anti-periplanar to the bromine atom.

Regioselectivity and Zaitsev's Rule in E2 Product Formation

When an alkyl halide has more than one type of beta-hydrogen, the E2 reaction can potentially form more than one alkene product. This is a question of regioselectivity. libretexts.org The major product is often predicted by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.comwikipedia.orglibretexts.org This preference is due to the fact that the transition state of the E2 reaction has significant double-bond character, so the factors that stabilize the alkene also stabilize the transition state leading to its formation. libretexts.org

For 1-Butene, 3-bromo-3-methyl-, elimination can proceed via two pathways:

Path A (Zaitsev Pathway): Removal of a proton from the internal secondary carbon (C2) would lead to the formation of 2-methyl-1,3-butadiene (isoprene), a conjugated and more substituted diene.

Path B (Hofmann Pathway): Removal of a proton from the terminal primary methyl group (C4) would result in the formation of 3-methyl-1,2-butadiene , a less stable allene.

When using a small, strong base such as sodium ethoxide or hydroxide, the reaction is expected to favor the more stable product according to Zaitsev's rule. libretexts.orgwikipedia.org However, the use of a sterically hindered, bulky base (like potassium tert-butoxide) can lead to the preferential formation of the less substituted alkene (the Hofmann product). libretexts.orgksu.edu.salibretexts.org This is because the bulky base has more difficulty accessing the more sterically hindered internal proton. libretexts.org

| Base Type | Favored Product | Governing Principle |

| Small (e.g., CH₃O⁻, OH⁻) | More substituted alkene | Zaitsev's Rule libretexts.orgwikipedia.org |

| Bulky (e.g., t-BuO⁻) | Less substituted alkene | Hofmann's Rule (Steric Hindrance) libretexts.orgksu.edu.sa |

Competitive Nature of E1 vs. E2 Pathways in Halide Chemistry

Both E1 (unimolecular elimination) and E2 reactions can occur with tertiary halides, and they often compete with each other and with substitution reactions. bits-pilani.ac.insmore.com The specific pathway that predominates is heavily influenced by the reaction conditions. libretexts.org

Here's a comparison of the factors influencing the E1 and E2 pathways for a tertiary halide like 1-Butene, 3-bromo-3-methyl-:

| Factor | Favors E1 Pathway | Favors E2 Pathway |

| Base | Weak base (e.g., H₂O, ROH) smore.comlibretexts.org | Strong, concentrated base (e.g., RO⁻, OH⁻) wikipedia.orglibretexts.org |

| Solvent | Polar protic (e.g., ethanol, water) libretexts.org | Less critical, but can proceed in various solvents libretexts.org |

| Kinetics | First-order rate = k[Alkyl Halide] wikipedia.orglibretexts.org | Second-order rate = k[Alkyl Halide][Base] wikipedia.orglibretexts.org |

| Intermediate | Carbocation msu.edu | None (concerted reaction) wikipedia.org |

For 1-Butene, 3-bromo-3-methyl-, treatment with a strong base like sodium methoxide would favor the E2 pathway. brainly.com Conversely, solvolysis in a weak base and polar protic solvent like methanol would favor the E1 pathway. pearson.com

Nucleophilic Substitution Reactions of 1-Butene, 3-bromo-3-methyl-

As a tertiary halide, 1-Butene, 3-bromo-3-methyl- is prone to nucleophilic substitution reactions, primarily through the SN1 mechanism.

Unimolecular Nucleophilic Substitution (SN1) Pathways

The SN1 (unimolecular nucleophilic substitution) reaction is a two-step process that is characteristic of tertiary alkyl halides. masterorganicchemistry.com

Step 1 (Rate-determining): The carbon-bromine bond breaks heterolytically, with the bromine departing as a bromide ion. This slow step forms a tertiary carbocation intermediate. masterorganicchemistry.com For 1-Butene, 3-bromo-3-methyl-, this would be the 3-methyl-1-buten-3-yl cation. This carbocation is also allylic, which provides additional stability through resonance. libretexts.org

Step 2 (Fast): A nucleophile attacks the planar carbocation. masterorganicchemistry.com The nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were a stereocenter. masterorganicchemistry.com

The rate of the SN1 reaction is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. masterorganicchemistry.com SN1 reactions are favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. libretexts.org Weak nucleophiles are sufficient for SN1 reactions. fiveable.me

Bimolecular Nucleophilic Substitution (SN2) Pathways (Theoretical Considerations for Tertiary Substrates)

The SN2 (bimolecular nucleophilic substitution) reaction involves a single step where the nucleophile attacks the carbon center from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com This mechanism is highly sensitive to steric hindrance. unizin.orgchemistrysteps.com

For tertiary substrates like 1-Butene, 3-bromo-3-methyl-, the carbon atom bearing the leaving group is bonded to three other carbon atoms. This creates significant steric bulk, effectively shielding the carbon from a backside attack by a nucleophile. unizin.orgchemistrysteps.comwikipedia.org Consequently, SN2 reactions are generally considered not to occur with tertiary substrates . chemistrysteps.comlibretexts.orgpressbooks.pub Any substitution observed with a tertiary halide under conditions that might otherwise favor SN2 (e.g., a strong nucleophile) is more likely proceeding through an SN1 or elimination pathway. wikipedia.org

Interplay and Competition with Elimination Processes

Nucleophilic substitution and elimination reactions, particularly SN1 and E1, are often in direct competition, especially with tertiary substrates, because they share a common intermediate: the carbocation. bits-pilani.ac.inmsu.edu Once the carbocation is formed from 1-Butene, 3-bromo-3-methyl-, it can either:

Be attacked by a nucleophile to yield a substitution (SN1) product. msu.edu

Lose a proton from an adjacent carbon to a base (often the solvent) to form an alkene (E1 product). msu.edu

The outcome of this competition is influenced by several factors:

Basicity of the Nucleophile: Stronger bases favor elimination. libretexts.org All nucleophiles have some basic character, and vice versa. bits-pilani.ac.in

Temperature: Higher temperatures generally favor elimination over substitution. youtube.com Elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change, which is favored at higher temperatures.

Steric Hindrance: Bulky nucleophiles/bases are more likely to act as bases and promote elimination because it is more difficult for them to attack the sterically hindered carbocation center. libretexts.org

For 1-Butene, 3-bromo-3-methyl-, reacting it with a non-basic, poor nucleophile in a protic solvent (e.g., solvolysis in methanol) would lead to a mixture of SN1 and E1 products. smore.compearson.com To maximize elimination, one would use a strong, non-nucleophilic base. To favor substitution, a good, non-basic nucleophile would be employed, though with tertiary substrates, avoiding elimination is challenging. libretexts.org

Electrophilic Additions to the Terminal Alkene Functionality

The terminal alkene group in 1-Butene, 3-bromo-3-methyl- is susceptible to electrophilic attack. The addition of electrophiles, such as halogen acids, proceeds through mechanisms that determine the regiochemistry of the final product.

The addition of hydrogen bromide (HBr) to an unsymmetrical alkene like 1-Butene, 3-bromo-3-methyl- can result in two different constitutional isomers, depending on the reaction conditions. The regioselectivity of this reaction is governed by well-established principles of organic chemistry.

In the absence of peroxides, the electrophilic addition of HBr to 1-Butene, 3-bromo-3-methyl- follows Markovnikov's rule. byjus.comiitk.ac.in This rule states that when a protic acid is added to an asymmetric alkene, the hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen substituents, while the halide attaches to the more substituted carbon. byjus.com

The mechanism involves the protonation of the alkene's double bond to form a carbocation intermediate. byjus.com In the case of 1-Butene, 3-bromo-3-methyl-, protonation of the terminal carbon (C-1) leads to the formation of a more stable secondary carbocation at C-2, as opposed to the less stable primary carbocation that would form if the internal carbon were protonated. byjus.comchemistrynotmystery.com The subsequent attack of the bromide ion (Br⁻) on this secondary carbocation would be expected to yield 2,3-dibromo-3-methylbutane. However, as will be discussed, this is often not the final product due to rearrangements.

Table 1: Predicted Products of HBr Addition to Alkenes according to Markovnikov's Rule

| Alkene | Reagent | Predicted Major Product |

| Propene | HBr | 2-Bromopropane byjus.com |

| 3-Methyl-1-butene | HBr | 2-Bromo-3-methylbutane chemistrynotmystery.comaskfilo.com |

| 1-Butene, 3-bromo-3-methyl- | HBr (no peroxides) | 2,3-Dibromo-3-methylbutane (initially formed) |

This table illustrates the expected regiochemical outcome based on Markovnikov's rule before considering potential rearrangements.

When the addition of HBr to 1-Butene, 3-bromo-3-methyl- is carried out in the presence of peroxides (ROOR), heat, or light, the reaction proceeds via a radical chain mechanism, leading to an anti-Markovnikov product. vaia.comlumenlearning.commasterorganicchemistry.com This phenomenon is known as the peroxide effect or the Kharasch effect. vaia.com

The initiation step involves the homolytic cleavage of the peroxide to form alkoxy radicals (RO•). masterorganicchemistry.com These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com The bromine radical then adds to the terminal carbon of the alkene, as this leads to the formation of a more stable secondary carbon radical. vaia.commasterorganicchemistry.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, thus propagating the chain reaction. vaia.commsu.edu The resulting product is 1,3-dibromo-3-methylbutane.

Table 2: Comparison of Markovnikov and Anti-Markovnikov Addition of HBr

| Condition | Mechanism | Intermediate | Product Outcome |

| HBr alone | Electrophilic Addition | Carbocation | Markovnikov vaia.com |

| HBr, ROOR, heat/light | Radical Chain Reaction | Radical | Anti-Markovnikov vaia.comlumenlearning.com |

This table summarizes the key differences in the addition of HBr to an alkene under different conditions.

A key feature of electrophilic additions that proceed through carbocation intermediates is the potential for these intermediates to rearrange to form more stable carbocations. openstax.orgpressbooks.pub These rearrangements typically involve the shift of a neighboring group (a hydrogen or an alkyl group) with its bonding electrons to the positively charged carbon. openstax.orglibretexts.org

In the electrophilic addition of HBr to certain alkenes, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. openstax.orglibretexts.orglibretexts.org This occurs when a hydrogen atom on a carbon adjacent to the carbocation migrates with its electron pair to the positively charged carbon. openstax.orgpressbooks.pub For instance, the reaction of HBr with 3-methyl-1-butene initially forms a secondary carbocation, which then rapidly rearranges to a more stable tertiary carbocation through a hydride shift. chemistrynotmystery.comaskfilo.comlibretexts.org The bromide ion then attacks this tertiary carbocation to give the rearranged product, 2-bromo-2-methylbutane, as the major product. chemistrynotmystery.comaskfilo.com

When a carbocation is adjacent to a quaternary carbon, a 1,2-alkyl shift, such as a methyl shift, can occur to form a more stable carbocation. openstax.orgpressbooks.pub In the context of a molecule structurally similar to 1-Butene, 3-bromo-3-methyl-, such as 3,3-dimethyl-1-butene, the addition of HBr leads to an initial secondary carbocation. libretexts.orglibretexts.org Since there are no adjacent hydrogens to migrate, a methyl group shifts from the adjacent quaternary carbon to the secondary carbocation center. chemistrynotmystery.comlibretexts.orglibretexts.org This rearrangement converts the secondary carbocation into a more stable tertiary carbocation, which is then attacked by the bromide ion to yield the rearranged product, 2-bromo-2,3-dimethylbutane. chemistrynotmystery.comchegg.com This type of rearrangement is a significant pathway in the reactions of highly branched alkenes. pressbooks.pub

Carbocation Rearrangements During Electrophilic Addition

Other Significant Reaction Pathways (e.g., radical reactions involving the compound itself)

The radical chemistry of 1-Butene, 3-bromo-3-methyl-, also known as 3-bromo-3-methyl-1-butene, is primarily dictated by the presence of two reactive sites: the tertiary allylic bromide and the terminal double bond. Radical reactions involving this compound can be initiated, and they typically proceed through pathways that lead to the formation of the most stable radical intermediates.

Key radical pathways involving 1-Butene, 3-bromo-3-methyl- include the homolytic cleavage of the carbon-bromine bond to form a resonance-stabilized allylic radical and radical additions across the carbon-carbon double bond. These reactions are often chain reactions, involving initiation, propagation, and termination steps. brainly.com

Formation of a Resonance-Stabilized Allylic Radical

A significant pathway in the radical chemistry of 1-Butene, 3-bromo-3-methyl- involves the abstraction of the bromine atom by a radical initiator (e.g., from peroxides or AIBN) or by another radical species in a chain propagation step. This homolytic cleavage of the C-Br bond is facilitated by the fact that it results in a resonance-stabilized tertiary allylic radical.

The resulting allylic radical is stabilized by the delocalization of the unpaired electron across the adjacent pi system. masterorganicchemistry.com This means the radical character is shared between two carbon atoms, which can be represented by two major resonance structures. The stability of this tertiary allylic radical is a driving force for this reaction pathway. fiveable.me

Once formed, this allylic radical intermediate can undergo several subsequent reactions:

Radical Coupling: It can react with another radical species in the reaction mixture.

Dimerization: Two allylic radicals can combine to form a dimer.

Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule to form an alkene.

Radical Addition to the Double Bond

Another potential reaction pathway is the addition of a radical species (X•) to the carbon-carbon double bond of 1-Butene, 3-bromo-3-methyl-. In a manner analogous to the well-known anti-Markovnikov addition of HBr to alkenes in the presence of peroxides, a radical will add to the double bond in a way that generates the most stable subsequent radical intermediate. libretexts.orglibretexts.org

The addition of a radical (X•) to the terminal carbon (C-1) of the double bond results in the formation of a more stable tertiary radical on C-2. This intermediate can then propagate the chain reaction by abstracting an atom from another molecule. For instance, in the presence of HBr and peroxides, a bromine radical would add to C-1, forming a tertiary radical at C-2, which would then abstract a hydrogen atom from an HBr molecule to yield the final product and regenerate a bromine radical. libretexts.orgmasterorganicchemistry.com

Analogy with Simpler Allylic Bromides

Research on simpler, analogous compounds provides insight into the potential reactivity of 1-Butene, 3-bromo-3-methyl-. For example, studies by Kharasch demonstrated that the reaction of 3-bromo-1-butene (B1616935) with HBr in the presence of peroxides (under free-radical conditions) yields 1,3-dibromobutane. masterorganicchemistry.com This transformation proceeds through an intermediate allylic radical, which can then be attacked by a bromine radical at either of its resonance positions. This highlights the susceptibility of allylic bromides to participate in radical chain reactions that can lead to addition products. masterorganicchemistry.com

The table below summarizes the potential radical reaction pathways for 1-Butene, 3-bromo-3-methyl-.

| Reaction Type | Initiating Species | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Bromine Atom Abstraction | Generic Radical (R•) | Resonance-stabilized tertiary allylic radical | Dimerization products, products from trapping with R• |

| Radical Addition to C=C | Generic Radical (X•) | Tertiary alkyl radical | 1,2-addition product |

| Radical Addition of HBr | Bromine Radical (Br•) | Tertiary alkyl radical | 1,2-dibromo-2-methylbutane |

Despite a comprehensive search for academic literature and spectroscopic data, specific experimental ¹H NMR and ¹³C NMR data (chemical shifts, coupling constants, and integration ratios) for the compound "1-Butene, 3-bromo-3-methyl-" could not be located in the available scientific databases and publications.

The search yielded information for structurally similar compounds, such as isomers like 1-bromo-3-methyl-2-butene and related molecules like 3-methyl-1-butene. However, no peer-reviewed articles, spectral databases, or detailed research findings containing the specific analytical characterization for "1-Butene, 3-bromo-3-methyl-" were found.

Due to the absence of verifiable and specific spectroscopic data, it is not possible to provide a scientifically accurate and detailed analysis for the requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy as outlined. Generating such an article without this fundamental data would require speculation and would not adhere to the required standards of scientific accuracy and reliance on detailed research findings.

Therefore, the article focusing on the "Advanced Spectroscopic and Analytical Characterization for Academic Research" of "1-Butene, 3-bromo-3-methyl-" cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Application of DEPT and 2D-NMR Techniques (e.g., HSQC, HMBC) for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable for unambiguously assigning proton and carbon signals and mapping the covalent bond connectivity within the 1-Butene, 3-bromo-3-methyl- molecule.

DEPT-135: This experiment differentiates carbon signals based on the number of attached protons. For 1-Butene, 3-bromo-3-methyl-, a DEPT-135 spectrum would show positive signals for methyl (CH3) and methine (CH) carbons, and negative signals for methylene (B1212753) (CH2) carbons. Quaternary carbons, such as the one bonded to the bromine atom, would be absent from this spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This technique is highly sensitive and provides direct one-bond C-H connectivity. columbia.edu For 1-Butene, 3-bromo-3-methyl-, the HSQC spectrum would show cross-peaks connecting the signals of the vinyl protons to their corresponding sp2 hybridized carbons and the methyl protons to their sp3 hybridized carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, in 1-Butene, 3-bromo-3-methyl-, HMBC would show correlations from the methyl protons to the quaternary carbon bonded to the bromine atom and to the adjacent methine carbon of the double bond.

Interactive Table: Predicted NMR Data for 1-Butene, 3-bromo-3-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 | Key HMBC Correlations |

| C1 (CH₂) | 5.1 - 5.3 | ~115 | Negative | C2, C3 |

| C2 (CH) | 5.9 - 6.1 | ~140 | Positive | C1, C3, C4, C5 |

| C3 (C) | - | ~60 | Absent | C1, C2, C4, C5 |

| C4 (CH₃) | ~1.7 | ~30 | Positive | C2, C3, C5 |

| C5 (CH₃) | ~1.7 | ~30 | Positive | C2, C3, C4 |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of 1-Butene, 3-bromo-3-methyl-, as well as insights into its structure through analysis of its fragmentation patterns.

In mass spectrometry, the molecular ion peak (M+) confirms the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance, the mass spectrum of 1-Butene, 3-bromo-3-methyl- will exhibit a characteristic M+ and M+2 isotopic pattern. docbrown.info The two peaks will be of similar intensity and separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. docbrown.info The nominal molecular weight of C5H9Br is 148 g/mol .

The fragmentation of the molecular ion provides a fingerprint that is useful for structural elucidation. Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond. libretexts.org For 1-Butene, 3-bromo-3-methyl-, a significant fragmentation pathway would be the loss of a bromine radical (•Br) to form a stable tertiary carbocation.

Another prominent fragmentation would be the loss of a methyl group (•CH3) from the parent ion. docbrown.info The analysis of these fragmentation patterns helps to piece together the structure of the molecule. libretexts.org

Interactive Table: Expected Mass Spectrometry Fragments for 1-Butene, 3-bromo-3-methyl-

| m/z | Ion Structure | Description |

| 148/150 | [C₅H₉Br]⁺ | Molecular ion peak (M⁺/M⁺+2) |

| 69 | [C₅H₉]⁺ | Loss of Bromine radical (M-Br) |

| 133/135 | [C₄H₆Br]⁺ | Loss of Methyl radical (M-CH₃) |

| 41 | [C₃H₅]⁺ | Allyl cation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For 1-Butene, 3-bromo-3-methyl- (C5H9Br), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of 1-Butene, 3-bromo-3-methyl- is characterized by absorption bands corresponding to its alkene and alkyl halide functionalities.

Alkene C=C Stretch: A moderate absorption band is expected in the region of 1680-1640 cm⁻¹ due to the stretching vibration of the carbon-carbon double bond. orgchemboulder.comlibretexts.org

Alkene C-H Stretch: The stretching of the C-H bonds on the sp2 hybridized carbons of the double bond typically appears at wavenumbers slightly above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org

Alkene =C-H Bend: Strong bands in the 1000-650 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the alkene C-H bonds. orgchemboulder.comlibretexts.org

Carbon-Bromine C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to produce an absorption in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹. libretexts.orgorgchemboulder.comorgchemboulder.com

Interactive Table: Key IR Absorption Frequencies for 1-Butene, 3-bromo-3-methyl-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkene | C=C Stretch | 1680 - 1640 orgchemboulder.comlibretexts.org |

| Alkene | =C-H Stretch | 3100 - 3000 orgchemboulder.comlibretexts.orglibretexts.org |

| Alkene | =C-H Bend | 1000 - 650 orgchemboulder.comlibretexts.org |

| Alkyl Halide | C-Br Stretch | 690 - 515 libretexts.orgorgchemboulder.comorgchemboulder.com |

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. For the analysis of "1-Butene, 3-bromo-3-methyl-", GC-MS serves as an indispensable tool for purity assessment and identification in complex matrices. The gas chromatograph separates the compound from other components based on its boiling point and affinity for the stationary phase of the analytical column, while the mass spectrometer provides definitive identification based on its unique mass fragmentation pattern.

The retention time (t_R) of "1-Butene, 3-bromo-3-methyl-" in a gas chromatograph is influenced by factors such as the column's stationary phase, the temperature program, and the carrier gas flow rate. Given its structure as a branched, unsaturated alkyl halide, a non-polar or mid-polar stationary phase column, such as one containing polydimethylsiloxane (B3030410) (PDMS) or a low-percentage phenyl-substituted variant, is typically employed. The compound's volatility allows it to travel through the column at a rate dependent on these conditions, enabling its separation from isomers and other reaction byproducts. While specific retention data is highly dependent on the exact analytical setup, typical parameters for analyzing similar halogenated organic compounds are well established.

Table 1: Typical GC-MS Instrumental Parameters for Halogenated Volatile Compound Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Inlet Temperature | 250 °C |

| Temperature Program | Initial temperature of 40-60 °C, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

Following separation by the GC, the eluted "1-Butene, 3-bromo-3-methyl-" enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are analyzed to produce a characteristic mass spectrum.

The mass spectrum of "1-Butene, 3-bromo-3-methyl-" (C₅H₉Br) is expected to exhibit several key features:

Molecular Ion (M⁺): A crucial feature in the mass spectrum of a brominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. The calculated molecular weight of C₅H₉⁷⁹Br is 147.99 g/mol , and for C₅H₉⁸¹Br, it is 149.99 g/mol . Therefore, prominent peaks are expected at m/z 148 and 150.

Fragmentation Pattern: The molecular ion is energetically unstable and undergoes fragmentation, breaking at the weakest bonds and forming stable carbocations. The structure of "1-Butene, 3-bromo-3-methyl-" contains a tertiary carbon attached to the bromine and adjacent to a double bond (an allylic position), which dictates its fragmentation pathways.

Key expected fragmentation events include:

Loss of Bromine: Cleavage of the C-Br bond is a highly favorable fragmentation pathway, resulting in the loss of a bromine radical (•Br). This would form a tertiary allylic carbocation [C₅H₉]⁺ with a mass-to-charge ratio (m/z) of 69. This fragment is expected to be highly abundant due to its stability arising from resonance and hyperconjugation.

Loss of a Methyl Group: Alpha-cleavage resulting in the loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment ion [C₄H₆Br]⁺. This would appear as a pair of peaks at m/z 133 and 135.

Loss of Bromine followed by Methyl Loss: The stable [C₅H₉]⁺ fragment (m/z 69) can further fragment by losing a methyl group to form the [C₄H₆]⁺ ion at m/z 55. This m/z 55 peak is often the base peak in the mass spectrum of the parent molecule, 3-methyl-1-butene (B165623), indicating its high stability. docbrown.info

Table 2: Predicted Mass Spectral Fragments for 1-Butene, 3-bromo-3-methyl-

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 148, 150 | [C₅H₉Br]⁺• | Molecular Ion (M⁺, M+2) |

| 133, 135 | [C₄H₆Br]⁺ | Loss of •CH₃ (M-15) |

| 69 | [C₅H₉]⁺ | Loss of •Br (M-79/81) |

| 55 | [C₄H₆]⁺ | Loss of •Br, followed by loss of •CH₃ |

The combination of a unique retention time from the gas chromatograph and a definitive fragmentation pattern from the mass spectrometer allows for the confident identification and purity assessment of "1-Butene, 3-bromo-3-methyl-" in a given sample.

Theoretical and Computational Chemistry Studies of 1 Butene, 3 Bromo 3 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing deep insights into the electronic structure and reactivity of molecules. For 1-Butene, 3-bromo-3-methyl-, these computational methods allow for a detailed exploration of its fundamental properties, which are challenging to probe experimentally. By solving the Schrödinger equation with various levels of approximation, researchers can model the behavior of electrons within the molecule and predict its chemical behavior.

Determination of Ground State Geometries and Conformational Preferences

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its properties and reactivity. For a flexible molecule like 1-Butene, 3-bromo-3-methyl-, multiple spatial arrangements, or conformations, are possible due to rotation around its single bonds. Computational chemistry allows for the determination of the most stable of these conformations, known as the ground state geometry.

Theoretical studies on similar alkenes, such as 1-butene, have identified multiple conformers, including skew and syn forms, which exhibit small energy differences. researchgate.net For 1-Butene, 3-bromo-3-methyl-, the presence of a bulky bromine atom and a methyl group on the same carbon atom (C3) introduces significant steric hindrance. This steric strain plays a crucial role in determining the preferred conformation. Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, can predict the bond lengths, bond angles, and dihedral angles that minimize the molecule's energy. It is expected that the ground state geometry of 1-Butene, 3-bromo-3-methyl- would adopt a conformation that maximizes the distance between the bulky substituents and the vinyl group, thereby minimizing steric repulsion.

Energy Profiles and Activation Barriers for Key Reaction Pathways

Understanding the mechanism of a chemical reaction requires knowledge of the energy changes that occur as reactants are converted into products. An energy profile maps the potential energy of the system throughout the course of a reaction. chemguide.co.uk A key feature of this profile is the transition state, a high-energy arrangement of atoms that represents the energy barrier, or activation energy, that must be overcome for the reaction to proceed.

For 1-Butene, 3-bromo-3-methyl-, a tertiary alkyl halide, a key reaction pathway is nucleophilic substitution. Computational studies can elucidate the energy profiles for both SN1 and SN2 mechanisms. Due to the tertiary nature of the carbon bearing the bromine atom, an SN1 pathway, which proceeds through a carbocation intermediate, is generally favored. Quantum chemical calculations can determine the energy of this carbocation intermediate and the activation barriers for both its formation and its subsequent reaction with a nucleophile.

Stability Analysis of Transition States and Reactive Intermediates (e.g., Carbocations)

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction. lumenlearning.com For reactions involving 1-Butene, 3-bromo-3-methyl-, the most significant reactive intermediate is the tertiary carbocation formed upon the departure of the bromide ion. The stability of this carbocation is a critical factor in determining the reaction rate and mechanism.

Computational methods can provide a detailed analysis of the stability of this carbocation. The positive charge on the tertiary carbon is stabilized by the electron-donating effects of the three adjacent alkyl groups (two methyl groups and a vinyl group) through hyperconjugation. While tertiary carbocations are generally considered stable among carbocations, they are still highly reactive species. stackexchange.com Theoretical calculations can quantify the stabilizing effects and provide insights into the electronic distribution within the carbocation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For 1-Butene, 3-bromo-3-methyl-, FMO analysis can predict its behavior in various reactions. The energy and shape of the HOMO and LUMO can be calculated using quantum chemical methods. The HOMO is likely to be localized on the carbon-carbon double bond (the π-orbital), making this region susceptible to attack by electrophiles. Conversely, the LUMO is expected to be associated with the antibonding orbital of the carbon-bromine bond (σ* C-Br), making this site the target for nucleophilic attack. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Computational Modeling of Spectroscopic Parameters

Computational chemistry is not only used to predict reactivity but also to model spectroscopic properties. This allows for the interpretation of experimental spectra and can aid in the structural elucidation of molecules.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, particularly DFT, have become increasingly accurate in predicting NMR parameters such as chemical shifts and coupling constants. nih.gov

For 1-Butene, 3-bromo-3-methyl-, theoretical calculations can predict the 1H and 13C NMR spectra. The chemical shift of each nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding around each nucleus in the optimized geometry of the molecule, its chemical shift can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure or to assign specific resonances to particular atoms within the molecule. This is particularly useful for complex molecules where spectral overlap can make interpretation difficult.

Simulation of IR Vibrational Frequencies

Computational chemistry provides a powerful tool for predicting the infrared (IR) spectrum of molecules like 1-Butene, 3-bromo-3-methyl-. Density Functional Theory (DFT) calculations, often employing basis sets such as 6-311G(d,p), are commonly used to simulate vibrational frequencies. These simulations offer a theoretical spectrum that can be compared with experimental data, aiding in the identification and characterization of the compound.

The simulated IR spectrum of 1-Butene, 3-bromo-3-methyl- is expected to exhibit characteristic vibrational modes associated with its functional groups. Key absorptions would include:

C=C Stretching: A peak in the region of 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretching vibration.

C-H Stretching: Vibrations for the sp² hybridized C-H bonds of the vinyl group are anticipated around 3000-3100 cm⁻¹, while the sp³ hybridized C-H bonds of the methyl and isopropyl groups would appear in the 2850-3000 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond is expected to produce a characteristic absorption in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

C-H Bending: Various bending vibrations for the methyl and vinyl C-H groups would be observed in the 1350-1470 cm⁻¹ and 900-1000 cm⁻¹ regions, respectively.

It is important to note that theoretical frequency calculations often systematically overestimate experimental values. Therefore, scaling factors are typically applied to the computed frequencies to improve agreement with experimental spectra.

Table 1: Predicted IR Vibrational Frequencies for 1-Butene, 3-bromo-3-methyl-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| =C-H Stretch | 3000-3100 |

| C-H Stretch (sp³) | 2850-3000 |

| C=C Stretch | 1640-1680 |

| C-H Bend (sp³) | 1350-1470 |

| =C-H Bend | 900-1000 |

Structure-Reactivity Relationships Derived from Computational Data

Computational studies are instrumental in elucidating the structure-reactivity relationships of 1-Butene, 3-bromo-3-methyl-. By calculating various molecular descriptors, a deeper understanding of its chemical behavior can be achieved.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within the molecule. For 1-Butene, 3-bromo-3-methyl-, the MEP would likely show a region of negative potential (red) around the bromine atom due to its high electronegativity, and another area of high electron density associated with the π-bond of the alkene. Regions of positive potential (blue) would be expected around the hydrogen atoms. This charge distribution is crucial in predicting how the molecule will interact with electrophiles and nucleophiles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For an alkene, the HOMO is typically the π-orbital of the double bond, making it susceptible to attack by electrophiles. The presence of the electron-withdrawing bromine atom would be expected to lower the energy of the HOMO and LUMO compared to unsubstituted 1-butene. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the hybridization and bonding within the molecule. For 1-Butene, 3-bromo-3-methyl-, this analysis would confirm the sp² hybridization of the vinyl carbons and the sp³ hybridization of the other carbons. It would also detail the nature of the C-Br bond, including its polarity and the contributions of the atomic orbitals.

These computational descriptors collectively suggest that the double bond is the primary site for electrophilic attack, a common reaction pathway for alkenes. The bromine atom, being a good leaving group, also introduces the possibility of nucleophilic substitution or elimination reactions at the tertiary carbon.

Application of Molecular Mechanics and Molecular Orbital Constrained Electron Diffraction Methodologies

Molecular Mechanics (MM): Molecular mechanics offers a computationally less intensive approach to study the conformational landscape of 1-Butene, 3-bromo-3-methyl-. Force fields, such as MMFF94 or AMBER, can be used to calculate the potential energy of different conformers by considering steric and electrostatic interactions. For this molecule, rotation around the C-C single bond would be a key conformational variable. MM calculations can predict the most stable conformer and the energy barriers between different rotational isomers. This information is valuable for understanding the molecule's three-dimensional structure and how it might influence its reactivity.

Molecular Orbital Constrained Electron Diffraction (MOCED): While no specific MOCED studies on 1-Butene, 3-bromo-3-methyl- are readily available, this experimental technique, in conjunction with theoretical calculations, is a powerful tool for determining the gas-phase structure of molecules. In a hypothetical MOCED study, the molecule would be subjected to a beam of electrons, and the resulting diffraction pattern would be analyzed. The experimental data would then be used to refine a molecular model, often with constraints derived from high-level molecular orbital calculations (e.g., DFT or ab initio methods). This approach would provide highly accurate bond lengths, bond angles, and torsional angles for the molecule in its gaseous state, offering a detailed picture of its geometry.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Role and Applications in Advanced Organic Synthesis

As a Key Intermediate and Synthetic Building Block in Organic Reactions

1-Butene, 3-bromo-3-methyl- serves as a valuable precursor in several organic reactions, primarily leveraging the reactivity of its carbon-bromine bond and its carbon-carbon double bond. The presence of a tertiary alkyl halide makes it susceptible to elimination reactions, while the vinyl group can participate in addition and coupling reactions.

One of the most well-documented reactions of 1-Butene, 3-bromo-3-methyl- is its dehydrobromination under basic conditions. brainly.com When treated with a strong, non-nucleophilic base, it readily undergoes an E2 elimination reaction to form a mixture of isomeric alkenes. For instance, reaction with sodium methoxide (B1231860) (CH₃O⁻) yields 2-methyl-1-butene (B49056) and the more substituted, thermodynamically stable 2-methyl-2-butene (B146552). brainly.com This transformation highlights its role as a synthetic equivalent for introducing an isopentenyl or isoamylene moiety into a molecule.

Furthermore, the allylic position of the starting material and the potential for the formation of a tertiary carbocation suggest that it could participate in nucleophilic substitution reactions, although elimination is often a competing and favored pathway, especially with strong bases. brainly.comstudy.com The choice of reaction conditions, such as the nature of the nucleophile, base, and solvent, can influence the ratio of substitution to elimination products.

Potential for Derivatization Through Functional Group Transformations

The dual functionality of 1-Butene, 3-bromo-3-methyl- opens up numerous avenues for derivatization through various functional group transformations. The bromine atom, being a good leaving group, can be displaced in nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of a wide range of functional groups.

The terminal alkene is also a site for extensive functionalization. It can undergo a variety of addition reactions, including hydrogenation to form 2-bromo-2-methylbutane, hydrohalogenation which, depending on the conditions, could lead to rearranged products, and hydration to form alcohols. Moreover, the double bond can be subjected to oxidation reactions to yield epoxides or diols, further expanding the synthetic utility of this building block.

The table below summarizes some of the potential derivatization reactions of 1-Butene, 3-bromo-3-methyl-.

| Reaction Type | Reagents | Product(s) |

| E2 Elimination | Strong Base (e.g., CH₃O⁻) | 2-methyl-1-butene, 2-methyl-2-butene |

| Nucleophilic Substitution | Weak Nucleophile/Base | Potential for substitution products |

| Hydrogenation | H₂, Catalyst (e.g., Pt) | 2-bromo-2-methylbutane |

| Hydrohalogenation | HBr | 2,3-dibromo-2-methylbutane |

Contributions to the Synthesis of Complex Organic Molecules

While 1-Butene, 3-bromo-3-methyl- possesses the structural elements of a useful building block, its direct application in the total synthesis of complex natural products is not as extensively documented as that of its isomer, 1-bromo-3-methyl-2-butene (prenyl bromide). aip.org Prenyl bromide is a widely used reagent for introducing the isoprenoid unit in the synthesis of terpenes, fragrances, and other natural products. aip.orgresearchgate.net

However, the reactivity of 1-Butene, 3-bromo-3-methyl- suggests its potential as a precursor to reactive intermediates that can be used in the synthesis of more elaborate structures. For example, the dienes formed from its elimination can be employed in Diels-Alder reactions to construct cyclic systems. The tertiary alkyl halide moiety could also be utilized in the formation of organometallic reagents, which are pivotal in many carbon-carbon bond-forming reactions.

Future Research Directions in Leveraging 1-Butene, 3-bromo-3-methyl- for Novel Synthetic Strategies

The unique reactivity of 1-Butene, 3-bromo-3-methyl- presents several promising avenues for future research. A key area of exploration would be the development of stereoselective reactions involving this compound. For instance, catalytic asymmetric transformations of the double bond could lead to the synthesis of chiral building blocks that are valuable in medicinal chemistry and materials science.

Further investigation into its participation in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, could unlock new synthetic pathways. While the tertiary nature of the alkyl halide might pose challenges for some standard coupling protocols, the development of novel catalyst systems could overcome these hurdles and enable its use in constructing complex carbon skeletons.

Additionally, exploring its reactivity under radical conditions could lead to new and interesting transformations. The generation of a tertiary radical at the 3-position could be a starting point for various radical addition and cyclization reactions, providing access to a diverse range of molecular structures. A deeper understanding and expansion of the reaction scope of 1-Butene, 3-bromo-3-methyl- will undoubtedly solidify its position as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Q & A

Q. Data Conflict Resolution :

- Contradiction : Varying reported yields in elimination products.

- Methodology : Use Arrhenius plots to compare activation energies under controlled base concentrations (e.g., KOtBu vs. NaOH) .

How can computational models predict the stability and reactivity of 3-bromo-3-methyl-1-butene?

Advanced Research Focus

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the C-Br BDE (~65 kcal/mol) indicates susceptibility to homolytic cleavage, supporting radical-mediated reactions . Molecular dynamics simulations can model solvent effects on reaction pathways, aligning with experimental kinetic data.

Validation Strategy :

Compare computed IR spectra with experimental data to validate models. Deviations >5% suggest incomplete basis sets or solvation effects .

What are the challenges in quantifying trace impurities in 3-bromo-3-methyl-1-butene, and how can they be mitigated?

Advanced Research Focus

Trace alkenes or diastereomers from incomplete synthesis can skew reactivity studies. High-resolution GC-MS or HPLC with UV detection (λ = 210 nm for alkenes) identifies impurities . Advanced methods like 2D-NMR (HSQC, HMBC) resolve overlapping signals from structurally similar byproducts.

Q. Mitigation Protocol :

- Purification : Fractional distillation (bp ~143–144°C) .

- Quality Control : Certificates of Analysis (CoA) with impurity profiles (<0.5% by area) .

How do steric and electronic effects influence the compound’s participation in Diels-Alder reactions?

Advanced Research Focus

The electron-deficient alkene in 3-bromo-3-methyl-1-butene acts as a dienophile. Steric hindrance from the 3-methyl group slows reactivity, but electron-withdrawing Br enhances electrophilicity. Kinetic studies under varying temperatures (25–80°C) and diene concentrations quantify these effects. Computational analysis (NBO charges) reveals electron density redistribution at the reaction site .

Q. Experimental Design :

- Conditions : Use furan as a diene in Diels-Alder reactions.

- Analysis : Monitor reaction progress via ¹H NMR (disappearance of vinyl protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.